molecular formula C10H15BrN2 B1441974 5-bromo-N-butyl-N-methylpyridin-2-amine CAS No. 1220030-69-2

5-bromo-N-butyl-N-methylpyridin-2-amine

Cat. No.: B1441974
CAS No.: 1220030-69-2
M. Wt: 243.14 g/mol
InChI Key: VSVLJQIJTPNONS-UHFFFAOYSA-N
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Description

5-Bromo-N-butyl-N-methylpyridin-2-amine ( 1220030-69-2) is a brominated pyridine derivative of high interest in chemical and pharmaceutical research . With the molecular formula C10H15BrN2 and a molecular weight of 243.14 g/mol, it serves as a versatile building block for synthesizing more complex molecules . The compound features a bromine atom at the 5-position of the pyridine ring, which serves as a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Negishi coupling, enabling the formation of new carbon-carbon bonds . The butyl-methylamine group at the 2-position influences the compound's electronic properties and can be pivotal in modulating biological activity. Researchers utilize this scaffold in medicinal chemistry to develop potential inhibitors for various biological targets . Analogous bromopyridine compounds have been investigated for their potential in modulating neurotransmission and exhibiting neuroprotective effects, suggesting this compound may hold value in neuroscience research . Furthermore, similar structures have been explored for their anti-inflammatory properties, particularly as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target implicated in inflammatory and diabetic complications . The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to preserve stability . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-butyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLJQIJTPNONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281145
Record name 5-Bromo-N-butyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220030-69-2
Record name 5-Bromo-N-butyl-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-butyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination and Amination

  • Starting from substituted pyridine derivatives, bromination at the 5-position can be achieved using brominating agents under controlled conditions.
  • Amination at the 2-position can be introduced via nucleophilic substitution or reduction of nitro precursors.

From 2-Amino-3,5-dibromo-4-methylpyridine Derivatives

  • A patent (WO2024015825A1) describes the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine via a multi-step process involving:

    • Reaction of 2-amino-3,5-dibromo-4-methylpyridine with a directing group reagent (e.g., 1,1-dimethoxy-N,N-dimethylmethanamine) to form a formimidamide intermediate.

    • Subsequent selective replacement of the 3-bromo substituent with a methyl group using methyl zinc reagents in the presence of nickel catalysts.

    • Hydrolysis to regenerate the amine group yielding the 5-bromo-substituted pyridin-2-amine derivative.

This method emphasizes selective halogen substitution and directing group chemistry to achieve the desired substitution pattern on the pyridine ring.

Alternative Routes via Boronic Acid Intermediates

  • Another approach involves Suzuki coupling reactions starting from bromomethyl-substituted phenols and pyridine derivatives.

  • For example, a method for synthesizing 2-(2-amino-5-bromo-benzoyl)pyridine involves:

    • Reaction of 4-bromo-2-bromomethylphenol with MEMCl in an aprotic solvent to protect the hydroxyl group.

    • Conversion to a boronic acid intermediate by reaction with trimethyl borate and a catalyst.

    • Palladium-catalyzed coupling with 2-bromopyridine to form the pyridine-substituted product.

    • Selective oxidation to introduce the benzoyl moiety.

This method offers high yields, mild conditions, and industrial applicability but requires handling of sensitive reagents like n-butyllithium and low temperatures.

N-Alkylation of Pyridin-2-amine

Once the 5-bromo-pyridin-2-amine core is obtained, selective N-alkylation is performed to introduce the butyl and methyl groups on the amino nitrogen.

Typical Alkylation Conditions

  • Alkylation is commonly carried out using alkyl halides (e.g., butyl bromide, methyl iodide) in the presence of a base such as sodium hydride, potassium carbonate, or t-butoxide.

  • Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar aprotic solvents facilitate the reaction.

  • Control over mono- or dialkylation is achieved by stoichiometric control and reaction time.

Catalytic and Metal-Free Methods

  • Recent literature reports metal-free conditions for N-alkylation using phase-transfer catalysts or base-promoted alkylation under mild conditions.

  • For example, palladium-catalyzed amination reactions using aryl halides and amines with ligands like XantPhos in toluene at elevated temperatures (e.g., 110 °C) have been documented to prepare N-substituted pyridin-2-amines.

Summary Table of Preparation Methods

Step Method Description Key Reagents & Conditions Advantages Limitations
1 Synthesis of 5-bromo-pyridin-2-amine via directed halogen substitution 2-amino-3,5-dibromo-4-methylpyridine, dimethylformamide-dimethylacetal, methyl zinc reagent, nickel catalyst, acid hydrolysis Selective substitution, high regioselectivity Requires metal catalysts, multiple steps
2 Suzuki coupling from bromomethylphenol derivatives 4-bromo-2-bromomethylphenol, MEMCl, trimethyl borate, Pd(dppf)Cl2, 2-bromopyridine, aprotic solvents High yield, mild conditions, scalable Use of flammable reagents like n-butyllithium, low temperature needed
3 N-alkylation of pyridin-2-amine Alkyl halides (butyl bromide, methyl iodide), base (NaH, t-BuONa), solvents (DMF, toluene), Pd catalyst with XantPhos ligand Controlled dialkylation, catalytic efficiency Requires careful control of stoichiometry and conditions

Research Findings and Notes

  • The selective replacement of halogen substituents on pyridine rings using organozinc reagents and nickel catalysis has been demonstrated to provide high regioselectivity for the 5-bromo position, preserving the amine functionality.

  • Suzuki coupling strategies enable the formation of complex pyridine derivatives with functional groups suitable for further modifications, offering industrial scale-up potential.

  • Metal-free and radical-mediated methods for pyridine amine functionalization exist but are less commonly applied for N-alkylation involving bulky alkyl groups like butyl.

  • Control experiments suggest that radical pathways may be involved in some pyridine ring functionalizations; however, N-alkylation generally proceeds via nucleophilic substitution mechanisms.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridinamine derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: De-brominated pyridinamine derivatives.

Scientific Research Applications

5-bromo-N-butyl-N-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-butyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Position of Bromine : Bromine at position 5 (as in the target compound) is common in analogues with anti-tumor and anti-viral activities, whereas bromine at position 4 (e.g., 4-Bromo-N,N-dimethylpyridin-2-amine) may alter binding interactions in biological systems .
  • Ring System : Pyrimidine analogues (e.g., 5-Bromo-N-methylpyrimidin-2-amine) exhibit greater planarity due to the pyrimidine ring, which may influence π-π stacking interactions in crystal packing or protein binding .

Physicochemical Properties

  • Lipophilicity : The butyl chain in the target compound increases logP compared to methyl-substituted analogues, as predicted by the substitution of alkyl groups .
  • Hydrogen Bonding: Tertiary amines (e.g., dimethyl or butyl-methyl) lack H-bond donor capacity, unlike primary or secondary amines (e.g., N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine) .
  • Crystal Packing : In N-(3,4-dimethoxybenzyl) analogues, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, whereas pyrimidine derivatives exhibit C–H···N/Br interactions .

Biological Activity

5-Bromo-N-butyl-N-methylpyridin-2-amine is a pyridine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a butyl group attached to the nitrogen atom. These substituents significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C10H15BrN2C_{10}H_{15}BrN_2. The presence of both the bromine atom and the butyl group enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC₁₀H₁₅BrN₂
Molecular Weight243.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its lipophilicity, allowing for better membrane penetration, while the butyl group contributes to its steric properties, influencing binding affinity and specificity. Research suggests that this compound may modulate various biological pathways, including neurotransmission and inflammatory responses.

Biological Activities

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.
  • Antidepressant Effects : The compound may influence serotonin pathways, suggesting potential applications in treating mood disorders.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit tumor growth through apoptosis induction.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amineC₁₁H₁₅BrN₂Contains cyclobutylmethyl group
5-Bromo-N-methylpyridin-2-amineC₆H₇BrN₂Lacks butyl group; simpler structure
5-Bromo-2-methylpyridin-3-amineC₇H₈BrN₂Different position of methyl group

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition against various gram-positive and gram-negative bacteria .
  • Antidepressant Activity : Research indicated that compounds with similar structural motifs exhibited increased serotonin transporter inhibition, which could correlate with antidepressant effects .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Q. Table 1. Comparative Reactivity in Solvents

SolventDielectric ConstantYield (%)By-Products Identified
DMF36.785<5% unreacted amine
Methanol32.76215% dialkylated product
Ethanol24.35818% dialkylated product

Q. Table 2. Biological Activity Profile

Assay TypeTarget Organism/EnzymeIC₅₀/MIC (µM)Reference Compound (IC₅₀/MIC)
MIC (Antibacterial)S. aureus12.5Ampicillin (1.0)
Kinase InhibitionEGFR-TK0.8Gefitinib (0.03)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-butyl-N-methylpyridin-2-amine
Reactant of Route 2
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5-bromo-N-butyl-N-methylpyridin-2-amine

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